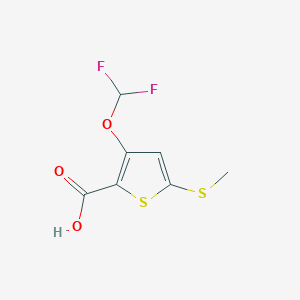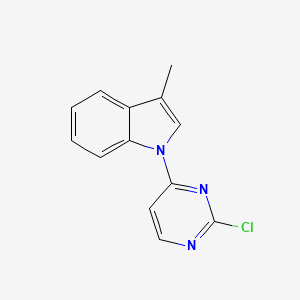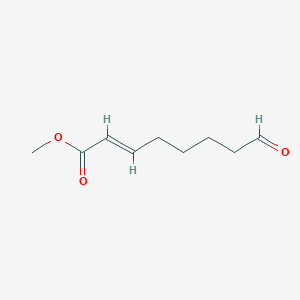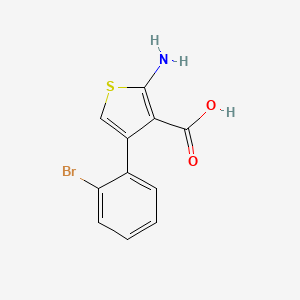
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is an organic compound featuring a thiophene ring substituted with difluoromethoxy and methylthio groups, along with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of Substituents: The difluoromethoxy and methylthio groups can be introduced via nucleophilic substitution reactions. For example, the difluoromethoxy group can be added using difluoromethyl ethers in the presence of a base, while the methylthio group can be introduced using methylthiolating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound can be studied for its potential biological activity. The presence of the difluoromethoxy group, in particular, may impart unique pharmacokinetic properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The carboxylic acid group allows for further functionalization, which can be used to enhance the compound’s biological activity or selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its unique electronic properties.
作用机制
The mechanism of action of 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group may enhance its binding affinity or stability, while the carboxylic acid group could facilitate interactions with active sites or catalytic residues.
相似化合物的比较
Similar Compounds
3-(Methoxy)-5-(methylthio)thiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)-5-(ethylthio)thiophene-2-carboxylic acid: Similar structure but with an ethylthio group instead of a methylthio group.
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The presence of both difluoromethoxy and methylthio groups in 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid makes it unique compared to its analogs. The difluoromethoxy group can significantly alter the compound’s electronic properties, potentially enhancing its reactivity or stability. Additionally, the combination of these substituents with a carboxylic acid group provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C7H6F2O3S2 |
|---|---|
分子量 |
240.3 g/mol |
IUPAC 名称 |
3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O3S2/c1-13-4-2-3(12-7(8)9)5(14-4)6(10)11/h2,7H,1H3,(H,10,11) |
InChI 键 |
HUAVZIVCPXKXMM-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(S1)C(=O)O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)




![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)

